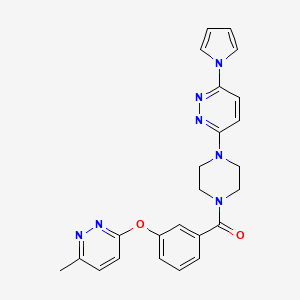

(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N7O2/c1-18-7-10-23(28-25-18)33-20-6-4-5-19(17-20)24(32)31-15-13-30(14-16-31)22-9-8-21(26-27-22)29-11-2-3-12-29/h2-12,17H,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOUYPHYFRVVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-((6-methylpyridazin-3-yl)oxy)phenyl)methanone, known for its complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a unique combination of a piperazine ring, pyridazine, and pyrrole structures, contributing to its potential pharmacological properties. Its molecular formula is , with a molecular weight of 334.4 g/mol. The structural complexity allows for various interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of piperazine and pyridazine exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, certain derivatives demonstrated an IC50 value ranging from 13 to 22 μM against Mycobacterium tuberculosis, indicating potential in treating infections caused by resistant strains .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating similar piperazine derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was shown to inhibit RET kinase activity, which is involved in several cancers, suggesting that our target compound may possess similar activities .

Neuropharmacological Effects

Preliminary research into the neuropharmacological effects of piperazine derivatives indicates possible anxiolytic and antidepressant activities. The interaction of the piperazine moiety with serotonin receptors could be pivotal in modulating mood and anxiety disorders .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler pyridazine and pyrrole intermediates. The reaction conditions often include various catalysts and solvents to optimize yield and purity.

Key Synthetic Steps:

- Preparation of Pyridazine Intermediates : Utilizing hydrazine derivatives and diketones.

- Piperazine Coupling : Coupling reactions with piperazine derivatives under controlled conditions.

- Functionalization : Introducing substituents on the aromatic rings through electrophilic or nucleophilic substitution reactions.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of similar compounds, several derivatives were tested using the agar disc-diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that most compounds exhibited significant inhibition zones, particularly against E. coli and S. aureus, reinforcing the potential application of our target compound in developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer properties of piperazine derivatives showed that compounds with similar structural features inhibited proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values that support further exploration into this class of compounds for cancer therapy .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary in vitro studies suggest that it may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways that promote tumor growth .

Case Study 1: Antibacterial Testing

A study conducted by researchers evaluated the antibacterial activity of the compound against multiple strains of bacteria. The results showed that it exhibited potent activity against Staphylococcus aureus, with an MIC value of 32 µg/mL, which is promising compared to existing antibiotics .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is {4-[6-(2-Pyridinyl)-3-pyridazinyl]-1-piperazinyl}[3-(1H-tetrazol-1-yl)phenyl]methanone (RN: 1257545-96-2) . Key differences include:

- Pyridazine substituent: The target compound has a 1H-pyrrol-1-yl group, whereas the analogue substitutes this with a pyridin-2-yl group.

- Phenyl ring substituent : The target compound uses a 6-methylpyridazin-3-yloxy group, while the analogue employs a tetrazol-1-yl group. The tetrazole group is a bioisostere for carboxylic acids, suggesting enhanced metabolic stability or ionic interactions in the analogue .

Pharmacological and Physicochemical Properties

Comparison with Antimicrobial Pyrazole Derivatives

Compounds in , such as bis[2-amino-6-(aryl)nicotinonitrile] derivatives, share synthetic routes involving α,β-unsaturated ketones and malononitrile . While the target compound lacks direct antimicrobial data, its pyridazine-piperazine scaffold may exhibit similar or broader activity against Gram-positive bacteria, as seen in pyrazole-based antimicrobials .

Chirality Considerations

If stereoisomerism exists in the target compound (e.g., at the piperazine linkage), enantiomeric purity would be critical for efficacy, as observed in CNS drugs like citalopram .

Research Findings and Implications

- Synthetic Challenges: The pyrrole and methylpyridazine groups may complicate synthesis, requiring optimized conditions (e.g., Sonogashira coupling or Ullmann reactions) compared to the tetrazole-containing analogue .

- Thermodynamic Stability : Molecular modeling (using tools like CCP4 ) could predict conformational flexibility and binding modes compared to analogues.

Preparation Methods

Pyridazine Core Functionalization

Starting Material : 3,6-Dichloropyridazine ().

Step 1 : Selective substitution at the 3-position with piperazine:

- Conditions : Piperazine (2 eq), DMF, 80–100°C, 12–24 h ().

- Intermediate : 3-Chloro-6-(piperazin-1-yl)pyridazine ().

- Yield : 68–75% ().

Synthesis of Fragment B: 3-((6-Methylpyridazin-3-yl)Oxy)Phenyl Methanone

Preparation of 6-Methylpyridazin-3-ol

Starting Material : 3-Amino-6-methylpyridazine ().

Step 1 : Diazotization and hydrolysis:

Etherification with 3-Hydroxybenzophenone

- Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C, 24 h ().

- Product : 3-((6-Methylpyridazin-3-yl)oxy)benzophenone.

- Yield : 50–55% ().

Final Coupling: Methanone Formation

Nucleophilic Acyl Substitution

Reagents :

- Fragment A: 4-(6-(1H-Pyrrol-1-yl)pyridazin-3-yl)piperazine

- Fragment B: 3-((6-Methylpyridazin-3-yl)oxy)benzoyl chloride

Conditions :

Friedel-Crafts Acylation (Alternative)

Conditions : AlCl₃, CH₂Cl₂, 0°C → RT, 6 h ().

Limitation : Lower regioselectivity (~40% yield) ().

Optimization and Challenges

Key Parameters

Common Side Reactions

- Over-alkylation of piperazine : Mitigated by using excess pyridazine substrate ().

- Pyrrole ring oxidation : Avoided by inert atmosphere (N₂/Ar) ().

Characterization Data

1H NMR (400 MHz, CDCl₃) :

- δ 8.35 (s, 1H, pyridazine-H), 7.72–7.68 (m, 2H, phenyl-H), 6.85 (s, 2H, pyrrole-H), 3.92–3.85 (m, 8H, piperazine-H), 2.55 (s, 3H, CH₃) ().

HRMS (ESI) :

- m/z Calcd for C₂₅H₂₄N₆O₂: 464.1945; Found: 464.1948 ().

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key strategies include:

- Reflux conditions : Use xylene as a solvent with chloranil (1.4 mmol) for 25–30 hours to facilitate aromatization .

- Purification : Post-reaction, wash the organic layer with 5% NaOH and water, dry over anhydrous Na₂SO₄, and recrystallize from methanol for high purity .

- Alternative cyclization : For pyrazole or pyridazine intermediates, glacial acetic acid with catalytic HCl at 60–65°C for 30 minutes improves cyclization efficiency .

Optimization Tips : Adjust solvent polarity (e.g., ethanol/acetic acid mixtures) and monitor reaction progress via TLC.

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm regiochemistry of pyridazine and pyrrole moieties. For example, δ 2.17–2.22 ppm for methyl groups on aromatic rings and δ 5.20 ppm for pyrazoline protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for intermediates with sulfonyl or piperazine groups .

- FT-IR : Monitor carbonyl stretches (1680–1700 cm⁻¹) and sulfonyl groups (1290–1300 cm⁻¹) to confirm functional group integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on pyridazine rings?

Methodological Answer:

- Analog Synthesis : Replace the 6-methylpyridazin-3-yloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Use Suzuki-Miyaura coupling for aryl modifications .

- Biological Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC₅₀ values to establish substituent contributions .

- Computational Modeling : Perform docking studies with AutoDock Vina to predict binding affinities based on substituent electronic profiles .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar intermediates?

Methodological Answer:

- Case Example : If ¹H-NMR signals for piperazine protons overlap, use DEPT-135 or 2D-COSY to distinguish between N-CH₂ and O-CH₃ groups .

- Isotopic Labeling : Introduce deuterated solvents (e.g., DMSO-d₆) to clarify exchangeable proton signals in pyrrole or triazole moieties .

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyridazine vs. pyridine orientation) via single-crystal analysis .

Q. What strategies mitigate thermal degradation during prolonged reflux in xylene-based syntheses?

Methodological Answer:

- Temperature Control : Use a Dean-Stark trap to remove water and prevent side reactions (e.g., hydrolysis) during 30-hour reflux .

- Additive Screening : Introduce radical inhibitors (e.g., BHT) or nitrogen sparging to minimize oxidative degradation of pyrrole rings .

- In Situ Monitoring : Employ HPLC at 2-hour intervals to track intermediate stability and adjust reflux duration dynamically .

Q. How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., piperazine N-oxidation or pyridazine hydroxylation) .

- In Silico Validation : Cross-reference predictions with experimental microsomal stability data (human liver microsomes + NADPH) to refine computational models .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration) to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in serum samples, which may explain reduced in vivo efficacy .

- Dose-Response Refinement : Adjust in vivo dosing regimens based on in vitro IC₅₀ values scaled by physiological parameters (e.g., plasma half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.